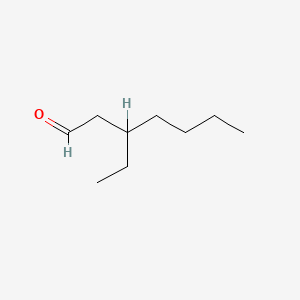
1-(1H-1,3-benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,3-benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds, such as 3-(1h-benzimidazol-2-yl)-1h-indazole, have been found to target the serine/threonine-protein kinase chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
The exact mode of action of this compound is currently unknown. This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
These pathways are critical for maintaining cellular integrity and preventing the accumulation of DNA damage .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, and their metabolism and excretion can be influenced by various factors .
Result of Action
If it does indeed target the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair processes, potentially leading to changes in cell survival .
Eigenschaften
CAS-Nummer |
25810-67-7 |
|---|---|
Molekularformel |
C12H18ClN3 |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
ZXGYOQOVBUHUQG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Kanonische SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)






![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)



![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)
